2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid is an organic compound that features a methoxy-substituted phenyl ring and a thiophene ring connected by a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by reduction and subsequent acidification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, employing palladium-catalyzed coupling reactions can streamline the synthesis and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)propanoic acid: Lacks the thiophene ring, which may result in different chemical and biological properties.
3-(Thiophen-2-yl)propanoic acid: Lacks the methoxy-substituted phenyl ring, affecting its reactivity and applications.
2-(4-Hydroxyphenyl)-3-(thiophen-2-yl)propanoic acid: The hydroxyl group can alter the compound’s solubility and reactivity.
Uniqueness
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both a methoxy-substituted phenyl ring and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-thiophen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-8,13H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPOVOJWCFHHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.